
tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate: is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group and a methyl group at the 5-position of the pyrrole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available or easily synthesized starting materials such as 5-methyl-1H-pyrrole-3-carboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to its tert-butyl ester derivative through esterification. This reaction is usually carried out using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the pyrrole ring or its substituents.
Substitution: Substitution reactions can occur at the pyrrole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid, pyrrole-3-carboxylic acid.
Reduction Products: 5-methyl-1H-pyrrole-3-methanol.
Substitution Products: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
Chemistry: Tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: Pyrrole derivatives are known for their biological activity, and this compound may be used in the development of new pharmaceuticals or biological probes. Medicine: Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Indole: Another five-membered heterocyclic compound with a nitrogen atom, but with a different ring structure.
Pyrrole-2-carboxylic acid: Similar to tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate but with a carboxylic acid group at the 2-position instead of the 3-position.
Pyrrole-3-carboxylic acid: Similar structure but without the tert-butyl ester group.
Uniqueness: this compound is unique due to its tert-butyl ester group, which provides increased stability and reactivity compared to other pyrrole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(6-11-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3 |
InChI Key |
LCPPYFPLRYQMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


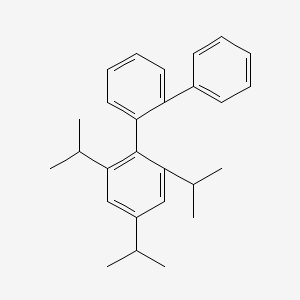
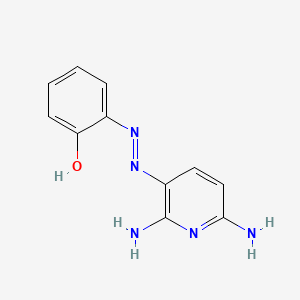
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
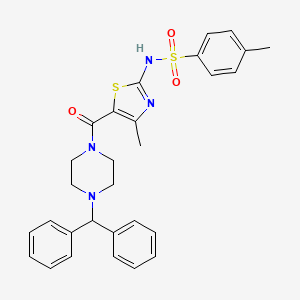

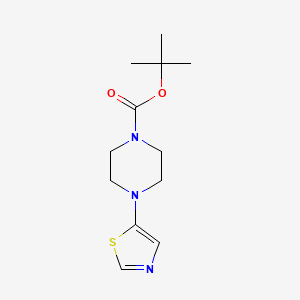
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
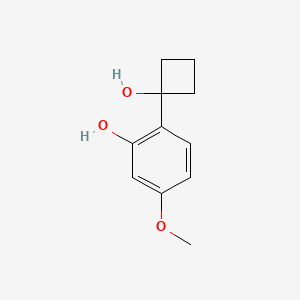
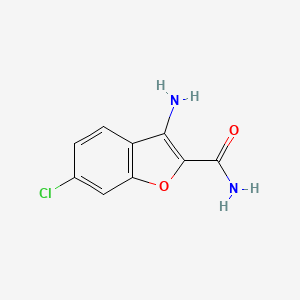
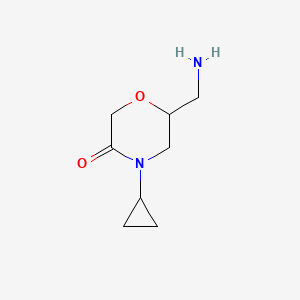
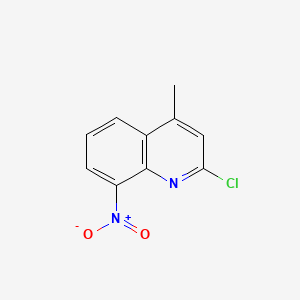
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
